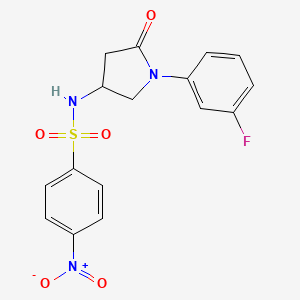
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group and a nitrobenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, under basic conditions to form the sulfonamide
生物活性
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolidinone ring,
- A nitrobenzenesulfonamide moiety,
- A fluorophenyl substituent which enhances lipophilicity and biological activity.
This structural arrangement suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Notably, compounds with similar structures often exhibit:
- Anti-inflammatory properties ,
- Analgesic effects ,
- Potential modulation of neurotransmitter systems.
The fluorophenyl group is particularly significant as it may facilitate better membrane permeability, allowing the compound to reach its target sites more effectively.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzyme activities related to inflammation and pain pathways. For instance:
- Enzyme Inhibition : Studies show that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound:
- Anti-inflammatory Effects : In rodent models, compounds structurally related to this compound have shown significant reductions in inflammation markers following administration .
Case Study 1: Pain Management
A study involving a related pyrrolidine derivative indicated that administration led to a significant decrease in pain perception in mice subjected to inflammatory pain models. The results suggested that the compound may modulate pain pathways effectively .
Case Study 2: Neuroinflammation
Research on neuroinflammatory models highlighted the potential of this class of compounds in reducing neuroinflammation, which is implicated in various neurological disorders. The findings suggest that these compounds could serve as therapeutic agents for conditions such as Alzheimer’s disease and multiple sclerosis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c17-11-2-1-3-14(8-11)19-10-12(9-16(19)21)18-26(24,25)15-6-4-13(5-7-15)20(22)23/h1-8,12,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNHADEBMLLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














